molecular formula C15H17BF3NO3 B2864266 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one CAS No. 2304635-22-9

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2864266
M. Wt: 327.11
InChI Key: YWRSCIUJJDJKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. It also contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry with the formula -CF3. The presence of fluorine atoms can greatly influence the properties of the molecules they are attached to, due to their high electronegativity. The compound also contains a tetramethylborate group, which is a type of boron-containing group often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of a compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group is known to be quite stable but can participate in certain types of reactions. The borate group could potentially be involved in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and change its polarity .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and detailed characterization of compounds related to "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one." These works often involve developing novel synthetic pathways, determining crystal structures through X-ray diffraction, and conducting various spectroscopic analyses (FT-IR, NMR, MS) to confirm the structures of the synthesized compounds. Density functional theory (DFT) calculations are also frequently performed to predict and compare the molecular structures and properties of these compounds with experimental results. These studies are foundational for understanding the physical and chemical properties of such compounds, which can be crucial for further applications in material science, pharmaceuticals, and other fields (Liao et al., 2022).

Applications in Material Science

Research into the applications of these compounds extends into the realm of material science, where their unique properties are leveraged for creating novel materials. For instance, studies on polyfluorene derivatives have explored their potential use in photoluminescence and base doping. Such materials could be promising for the development of efficient blue-light-emitting devices, highlighting the role of these compounds in advancing organic electronics and photonics (Ranger et al., 1997).

Photoredox Catalysis and Fluoromethylation

The role of these compounds in photoredox catalysis and fluoromethylation processes has been investigated, showcasing their potential in facilitating radical reactions through visible-light-induced single-electron-transfer (SET) processes. This research is particularly relevant for synthesizing organofluorine compounds, which are important in pharmaceuticals and agrochemicals. The development of new protocols for tri- and difluoromethylation of various skeletons using these compounds could significantly impact synthetic organic chemistry (Koike & Akita, 2016).

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BF3NO3/c1-13(2)14(3,4)23-16(22-13)10-5-8(15(17,18)19)6-11-9(10)7-12(21)20-11/h5-6H,7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRSCIUJJDJKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2CC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one

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